Krasg12D-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Krasg12D-IN-3 is a small molecule inhibitor specifically designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancers . The KRAS G12D mutation results in the continuous activation of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Krasg12D-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and coupling reagents .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This process often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production .
化学反応の分析
Types of Reactions: Krasg12D-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups, which can enhance the compound’s potency and selectivity against the KRAS G12D mutation .
科学的研究の応用
Krasg12D-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool compound to study the structure-activity relationships of KRAS inhibitors . In biology, it helps elucidate the molecular mechanisms of KRAS-driven cancers and identify potential therapeutic targets . In medicine, this compound is being investigated as a potential treatment for cancers harboring the KRAS G12D mutation . Additionally, it has industrial applications in the development of new anticancer drugs and diagnostic tools .
作用機序
Krasg12D-IN-3 exerts its effects by selectively binding to the KRAS G12D mutant protein, thereby inhibiting its activity . The compound targets the guanine nucleotide-binding site of the KRAS protein, preventing the exchange of GDP for GTP and blocking downstream signaling pathways, such as the MAPK and PI3K pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in KRAS G12D-mutant cancer cells .
類似化合物との比較
Similar Compounds: Several compounds are similar to Krasg12D-IN-3, including MRTX1133, AMG 510, and ARS-1620 . These compounds also target KRAS mutations but may differ in their specificity, potency, and pharmacokinetic properties .
Uniqueness of this compound: This compound is unique due to its high selectivity and potency against the KRAS G12D mutation . Unlike other KRAS inhibitors, this compound has shown promising results in preclinical studies, demonstrating significant tumor regression and minimal toxicity . Its unique binding mode and favorable pharmacokinetic profile make it a promising candidate for further development as an anticancer therapy .
特性
分子式 |
C31H30ClF6N7O2 |
---|---|
分子量 |
682.1 g/mol |
IUPAC名 |
3-chloro-5-[(4R,7S,8S,9S)-17-[[(8S)-6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-14-fluoro-9-methyl-10-oxa-2,12,16,18,20-pentazapentacyclo[9.7.1.14,7.02,8.015,19]icosa-1(18),11,13,15(19),16-pentaen-13-yl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C31H30ClF6N7O2/c1-13-25-19-4-3-16(40-19)11-45(25)27-20-24(42-29(43-27)46-12-30-5-2-6-44(30)10-14(9-30)26(34)35)22(33)23(41-28(20)47-13)17-7-15(39)8-18(32)21(17)31(36,37)38/h7-8,13,16,19,25,40H,2-6,9-12,39H2,1H3/t13-,16+,19-,25+,30-/m0/s1 |
InChIキー |
WEMJBXUDRVBQFH-GNKVFPMYSA-N |
異性体SMILES |
C[C@H]1[C@@H]2[C@@H]3CC[C@@H](N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OC[C@@]78CCCN7CC(=C(F)F)C8 |
正規SMILES |
CC1C2C3CCC(N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OCC78CCCN7CC(=C(F)F)C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。